molecular formula C25H22Cl2N4OS B11281645 N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11281645
M. Wt: 497.4 g/mol
InChI Key: FXJFLDMBWGJJEN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a triazole ring, multiple aromatic rings, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions, introducing chloro and methyl groups.

    Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Amide Bond Formation: The final step involves coupling the triazole derivative with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications. Its structural features suggest potential activity against certain diseases, and it could serve as a scaffold for designing new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring and aromatic substituents could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of substituents and the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22Cl2N4OS

Molecular Weight

497.4 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(4-chlorophenyl)-4-(4-ethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22Cl2N4OS/c1-3-17-5-12-21(13-6-17)31-24(18-7-9-19(26)10-8-18)29-30-25(31)33-15-23(32)28-20-11-4-16(2)22(27)14-20/h4-14H,3,15H2,1-2H3,(H,28,32)

InChI Key

FXJFLDMBWGJJEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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